2-Aminobenzothiazole-6-carboxylic acidsec-butylamide
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Overview
Description
2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .Scientific Research Applications
Antibacterial and Antifungal Activities
2-Aminobenzothiazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. For instance, Chavan and Pai (2007) synthesized compounds that exhibited good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. Similarly, in another study, Chavan and Pai (2007) screened synthesized compounds for antibacterial as well as antifungal activity, with the compounds showing slight to moderate activity against selected microorganisms (Chavan & Pai, 2007).
Synthesis of Polymers
The chemical synthesis of polymers using 2-Aminobenzothiazole derivatives has been explored. Yıldırım and Kaya (2012) synthesized poly(2-aminobenzothiazole)s through electropolymerization, providing insights into their structural, optical, and thermal characteristics (Yıldırım & Kaya, 2012). Additionally, they conducted a comparative study of aminothiazole-based polymers, examining aspects like solubility, UV–vis spectrofluorometry, and thermal stability (Yıldırım & Kaya, 2012).
Color Reaction with Palladium
He Li-fang (2008) synthesized a compound that could react with palladium(II) to form a steady complex, useful in colorimetric analysis (He Li-fang, 2008).
Synthesis of Other Derivatives
Various studies have focused on synthesizing different derivatives of 2-Aminobenzothiazole. For example, the synthesis of compounds like 1-(2,6-dibromo-4-carboxyl-phenyl)-6-nitryl-benzothiazolyl-triazene and its application in color reactions have been reported (Şener et al., 2018).
Proton Transfer Salts Synthesis
İlkimen and Yenikaya (2022) synthesized proton transfer salts of 2-aminobenzothiazole derivatives, providing structural proposals based on elemental analysis and NMR techniques (İlkimen & Yenikaya, 2022).
Synthesis of Benzothiazines
Qiu et al. (2015) developed a new ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, allowing for the one-pot synthesis of 1,4-benzothiazines (Qiu et al., 2015).
Safety And Hazards
The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .
properties
IUPAC Name |
2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPKTRRDCCDIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389862 |
Source
|
Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzothiazole-6-carboxylic acidsec-butylamide | |
CAS RN |
320740-71-4 |
Source
|
Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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